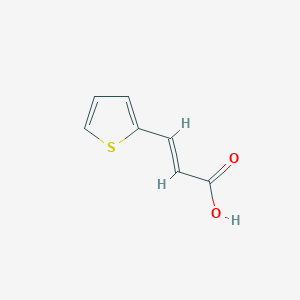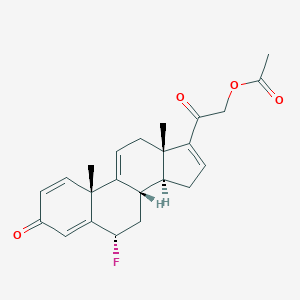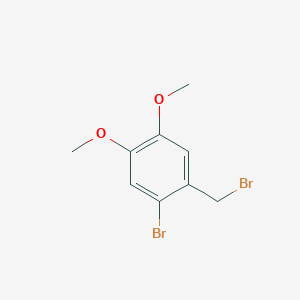
2-Methoxypropen
Übersicht
Beschreibung
2-Methoxypropene, also known as methyl isopropenyl ether or isopropenyl methyl ether, is an ether with the chemical formula C₄H₈O. It is a colorless, volatile liquid with a characteristic odor. This compound is widely used in organic synthesis, particularly as a reagent to introduce a protecting group for alcohols and to convert diols to acetonide groups .
Wissenschaftliche Forschungsanwendungen
2-Methoxypropene has several scientific research applications:
Wirkmechanismus
Target of Action
2-Methoxypropene is primarily used as a reagent in organic synthesis . Its main targets are alcohols and diols , where it serves to introduce a protecting group . This allows for selective reactions to occur in the presence of these functional groups without affecting them .
Mode of Action
As an ether, 2-Methoxypropene interacts with its targets (alcohols and diols) through a process known as protection . In this process, 2-Methoxypropene forms a protective group around the alcohol or diol, preventing it from reacting with other substances in the mixture . This allows for selective reactions to occur without affecting the protected functional groups .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methoxypropene involves the conversion of diols to the acetonide group . This conversion is crucial in many organic synthesis processes, as it allows for the selective reaction of other functional groups in the presence of diols .
Result of Action
The primary result of 2-Methoxypropene’s action is the protection of alcohols and diols, allowing for selective reactions to occur in their presence . This can significantly enhance the efficiency and selectivity of various organic synthesis processes .
Action Environment
The action of 2-Methoxypropene can be influenced by various environmental factors. For instance, it’s known that 2-Methoxypropene is a flammable liquid and may form explosive peroxides . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . Moreover, it should be stored in a cool, well-ventilated place .
Vorbereitungsmethoden
2-Methoxypropene can be synthesized through several methods:
Elimination of Methanol from Dimethoxypropane: This method involves the catalytic cracking of 2,2-dimethoxypropane to produce 2-methoxypropene.
Addition of Methanol to Propyne or Allene: Another method involves the addition of methanol to propyne or allene.
Continuous Preparation Method: A more industrial approach involves the continuous preparation of 2-methoxypropene by catalytically cracking 2,2-dimethoxypropane under specific conditions.
Analyse Chemischer Reaktionen
2-Methoxypropene undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
2-Methoxypropene can be compared with other similar compounds such as:
2-Ethoxypropene: Similar to 2-methoxypropene, it undergoes reactions with ozone, forming ethyl acetate, formaldehyde, and carbon dioxide.
Dimethoxypropane: Used as a precursor in the synthesis of 2-methoxypropene.
Propyne and Allene: These compounds can react with methanol to form 2-methoxypropene.
2-Methoxypropene is unique due to its specific reactivity and applications in protecting groups for alcohols and converting diols to acetonide groups, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
2-methoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWQWFMSQCOSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051591 | |
| Record name | 2-Methoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; bp = 34-36 deg C; [MSDSonline] | |
| Record name | 2-Methoxyprop-1-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3122 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
517.0 [mmHg] | |
| Record name | 2-Methoxyprop-1-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3122 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
116-11-0 | |
| Record name | 2-Methoxypropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyprop-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropenyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WBG0JT6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHOXYPROP-1-ENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1124 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methoxypropene?
A1: 2-Methoxypropene has the molecular formula C4H8O and a molecular weight of 72.11 g/mol [].
Q2: Are there any spectroscopic data available for 2-Methoxypropene?
A2: While specific spectroscopic data is not extensively discussed in the provided research, 2-Methoxypropene can be characterized using techniques like IR and 1H NMR. One study confirmed its structure through IR and 1H NMR analysis [].
Q3: How is 2-Methoxypropene typically synthesized?
A3: 2-Methoxypropene can be synthesized through several methods:
- Elimination of Methanol: Heating 2,2-dimethoxypropane at 115°C leads to the elimination of methanol, yielding 2-Methoxypropene with high purity [].
- Superbase Catalysis: Superbase catalytic systems like ButOK/NMP, AmtOCs/NMP, and KOH/DMSO facilitate the addition of methanol to propyne or allene at 100–120 °C, producing 2-Methoxypropene in high yields [].
Q4: Can 2-Methoxypropene be used as a protecting group?
A4: Yes, 2-Methoxypropene readily reacts with carbohydrates, forming cyclic isopropylidene acetals. This reaction occurs under kinetic control, enabling the selective protection of specific hydroxyl groups in sugars and oligosaccharides [].
Q5: What is the role of 2-Methoxypropene in the synthesis of Bis(indolyl)methane Derivatives?
A5: 2-Methoxypropene acts as a reactant in the acid-catalyzed reaction with indoles, leading to the formation of bis(indolyl)methane derivatives. Interestingly, the reaction outcome (2,2-bis(indol-3-yl)propanes vs. 2,2-bis(indol-2-yl)propanes) depends on the substitution pattern of the indole starting material [].
Q6: How does 2-Methoxypropene react with α-nitrosostyrenes?
A6: The primary reaction pathway involves a cycloaddition reaction, yielding 3-phenyl-5,6-dihydro-4H-1,2-oxazines []. Interestingly, a minor product, a nitrone, arises from a formal 1,3-dipolar addition, showcasing the diverse reactivity of 2-Methoxypropene [].
Q7: How is 2-Methoxypropene used in mass spectrometry?
A7: 2-Methoxypropene serves as a valuable reagent ion in gas-phase ion-molecule reactions within mass spectrometry.
- Functional Group Identification: It reacts selectively with protonated aromatic tertiary N-oxides and sulfoxides, forming stable adducts. This characteristic reaction allows for the rapid identification of these functional groups in complex mixtures [, ].
- Diagnostic Fragmentation: When coupled with collision-activated dissociation (CAD), 2-Methoxypropene helps differentiate between protonated N-nitrosamines and O-nitroso compounds containing pyridine rings. This method is particularly useful for detecting the presence of potentially carcinogenic N-nitrosamines in pharmaceuticals [].
Q8: Can machine learning be used to interpret the results of mass spectrometry experiments using 2-Methoxypropene?
A8: Yes, recent research has successfully employed graph-based machine learning models to predict and interpret the outcomes of diagnostic ion-molecule reactions using 2-Methoxypropene. These models, trained on a dataset of known reactions, analyze the functional group connectivity of analytes to predict the likelihood of diagnostic product formation [, ].
Q9: What is the stability of 2-Methoxypropene?
A9: Neat 2-Methoxyallyl bromide, a related compound, is known to be unstable at room temperature and sensitive to moisture []. While the stability of 2-Methoxypropene itself is not explicitly discussed in the provided research, it is likely to share similar reactivity.
Q10: Does 2-Methoxypropene exhibit any catalytic properties?
A10: While not a catalyst itself, 2-Methoxypropene plays a crucial role in reactions catalyzed by other species:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)













